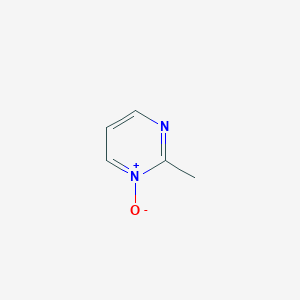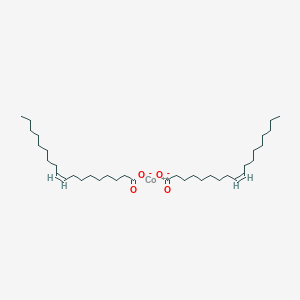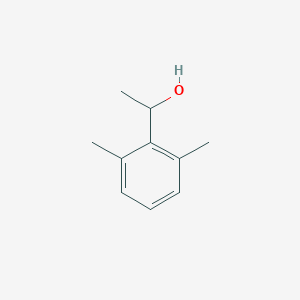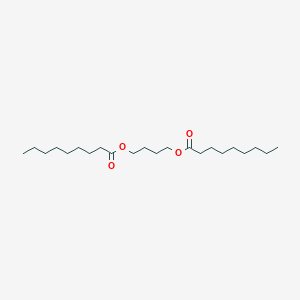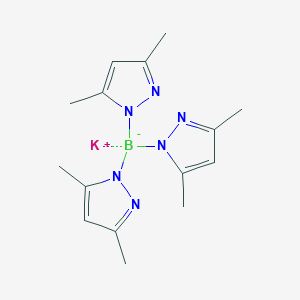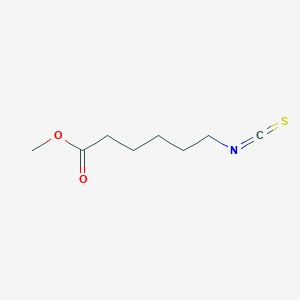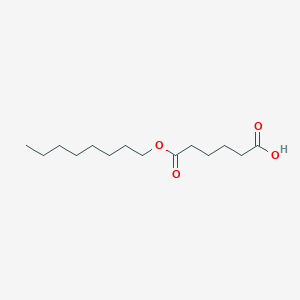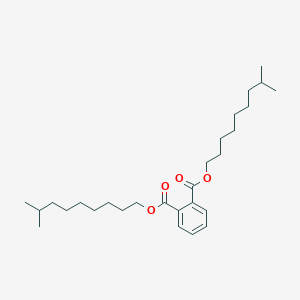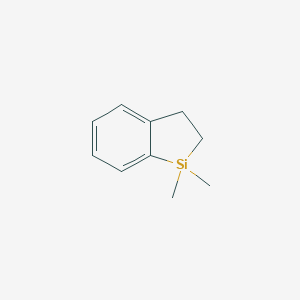
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound that belongs to the class of silaindenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is not fully understood. However, studies have shown that it can act as a Lewis acid, which can facilitate chemical reactions. It can also undergo reversible electrochemical reactions, making it a potential candidate for use in energy storage devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. However, some studies have shown that it can interact with enzymes and proteins, indicating its potential use in drug discovery and design.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- in lab experiments include its unique chemical properties, which make it a versatile building block for the synthesis of new materials and catalysts. However, the limitations include the complex synthesis method and the need for specialized equipment and skills.
Direcciones Futuras
There are several future directions for research on 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl-. One potential direction is the development of new materials using this compound as a building block. Additionally, the use of this compound in energy storage devices and drug discovery and design should be further explored. The mechanism of action of this compound should also be studied in detail to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a chemical compound with potential applications in various fields, including materials science, organic chemistry, and biochemistry. Its unique chemical properties make it a versatile building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Métodos De Síntesis
The synthesis of 1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- is a complex process that involves several steps. One of the commonly used methods is the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with an alkyl lithium reagent. Another method involves the reaction of 1,1-dimethyl-1-silacyclopent-3-ene with a Grignard reagent. The synthesis of this compound requires specialized equipment and skills and should be carried out under strict safety protocols.
Aplicaciones Científicas De Investigación
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- has several potential applications in scientific research. It has been used as a building block in the synthesis of new materials, including polymers, liquid crystals, and organic semiconductors. It has also been used in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in drug discovery and design due to its unique chemical properties.
Propiedades
Número CAS |
17158-48-4 |
|---|---|
Nombre del producto |
1H-1-Silaindene, 2,3-dihydro-1,1-dimethyl- |
Fórmula molecular |
C10H14Si |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
SMILES canónico |
C[Si]1(CCC2=CC=CC=C21)C |
Otros números CAS |
17158-48-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
